molecular formula C17H28N2O2 B7181507 N-[1-(2-bicyclo[2.2.1]heptanylamino)-1-oxopropan-2-yl]cyclohexanecarboxamide

N-[1-(2-bicyclo[2.2.1]heptanylamino)-1-oxopropan-2-yl]cyclohexanecarboxamide

Cat. No.: B7181507
M. Wt: 292.4 g/mol
InChI Key: VSTSKPZCOFUCJC-UHFFFAOYSA-N
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Description

N-[1-(2-bicyclo[221]heptanylamino)-1-oxopropan-2-yl]cyclohexanecarboxamide is a complex organic compound with a unique structure that combines elements of bicyclic and cyclohexane systems

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanylamino)-1-oxopropan-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-11(18-17(21)13-5-3-2-4-6-13)16(20)19-15-10-12-7-8-14(15)9-12/h11-15H,2-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTSKPZCOFUCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC2CCC1C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bicyclo[2.2.1]heptanylamino)-1-oxopropan-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane derivative. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting bicyclic compound is then subjected to amination to introduce the amino group.

The next step involves the acylation of the amino group with a propanoyl chloride derivative to form the amide bond. Finally, the cyclohexanecarboxylic acid derivative is coupled with the intermediate product to yield the final compound. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-bicyclo[2.2.1]heptanylamino)-1-oxopropan-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclohexane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[1-(2-bicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It may find applications in the production of polymers or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-bicyclo[2.2.1]heptanylamino)-1-oxopropan-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-bicyclo[2.2.1]heptanylamino)-1-oxopropan-2-yl]cyclohexanecarboxamide: shares similarities with other bicyclic amides and cyclohexane derivatives, such as:

Uniqueness

What sets N-[1-(2-bicyclo[221]heptanylamino)-1-oxopropan-2-yl]cyclohexanecarboxamide apart is its combination of a bicyclic structure with a cyclohexane ring, providing unique steric and electronic properties

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